Polyhexamethyleneguanidine phosphate Polyhexamethyleneguanidine phosphate
Brand Name: Vulcanchem
CAS No.: 89697-78-9
VCID: VC0037223
InChI:
SMILES:
Molecular Formula: C21H45N9X2.3H3O4P
Molecular Weight: 717.631

Polyhexamethyleneguanidine phosphate

CAS No.: 89697-78-9

Cat. No.: VC0037223

Molecular Formula: C21H45N9X2.3H3O4P

Molecular Weight: 717.631

* For research use only. Not for human or veterinary use.

Polyhexamethyleneguanidine phosphate - 89697-78-9

Specification

CAS No. 89697-78-9
Molecular Formula C21H45N9X2.3H3O4P
Molecular Weight 717.631

Introduction

Chemical Properties and Structure

Polyhexamethyleneguanidine phosphate is identified by CAS No. 89697-78-9 and possesses distinct chemical characteristics that contribute to its functionality as an antimicrobial agent. The compound is also known by several synonyms, including PHMG-P, PHMG phosphate, and Poly(iminoimidocarbonyliminohexamethylene) phosphate .

The molecular properties of Polyhexamethyleneguanidine phosphate include:

PropertyValue
Molecular FormulaC21H45N9X2.3H3O4P
Molecular Weight717.631
CAS Number89697-78-9
MDL NumberMFCD01742719

The chemical structure of Polyhexamethyleneguanidine phosphate features cationic guanidine groups, which are crucial to its antimicrobial mechanism of action. These positively charged groups interact with negatively charged components of microbial cell membranes, particularly phosphatidylglycerol, which is abundant in bacterial membranes .

Applications and Uses

Industrial Applications

Polyhexamethyleneguanidine phosphate has been widely employed across multiple industrial sectors due to its effective antimicrobial properties. The compound has found applications in agriculture as an antiseptic, animal husbandry for disease control, textile manufacturing for antimicrobial finishing, and lumber protection against fungi and bacteria . Additionally, it has been utilized in water sanitation processes, where its stability and broad-spectrum activity make it particularly valuable .

Medical Applications

In the medical field, Polyhexamethyleneguanidine phosphate has demonstrated potential for managing oral diseases, including periodontal conditions. Research has shown its effectiveness against periopathogens and Streptococcus mutans, suggesting possible applications in oral healthcare . Studies comparing its antimicrobial activity with other established antiseptics like chlorhexidine have shown promising results, with both antiseptics providing swift bactericidal effects against various pathogens at clinically relevant concentrations .

Household Applications

Polyhexamethyleneguanidine phosphate has been incorporated into numerous household products, including detergents, fabric softeners, paints, plastics, and various appliances like air conditioners, heaters, and humidifiers . Its use in household humidifier disinfectants, particularly in South Korea, resulted in a public health crisis when the compound was aerosolized and inhaled, causing severe respiratory conditions and fatalities .

Antimicrobial Properties

Mechanism of Action

The antimicrobial effects of Polyhexamethyleneguanidine phosphate are primarily mediated through disruption of cell membranes. The cationic guanidine groups in the compound interact with negatively charged phosphatidylglycerol, an abundant membrane phospholipid in bacteria . This interaction disrupts membrane integrity, ultimately leading to cell death. This mechanism explains the compound's broad-spectrum activity against various microorganisms while also accounting for differences in efficacy against different microbial species.

Comparison with Other Disinfectants

When compared with chlorhexidine, another commonly used antiseptic, Polyhexamethyleneguanidine phosphate shows comparable antimicrobial efficacy at similar concentrations. Both antiseptics at 0.2% and 1% concentrations provided similar bactericidal effects against various pathogens . The high reduction factors observed with Polyhexamethyleneguanidine phosphate and its retention of bactericidal effects even at diluted concentrations support its potential use as an effective biocide against various pathogens, particularly periopathogens .

Health Effects and Toxicity

Pulmonary Effects

Extensive research has documented the severe pulmonary effects of Polyhexamethyleneguanidine phosphate exposure, particularly through inhalation. The compound causes severe lung injury resulting in pulmonary fibrosis, with current evidence indicating that this process is initiated by epithelial damage, leading to inflammatory responses and fibrotic cell infiltration .

Studies using mouse models have demonstrated that Polyhexamethyleneguanidine phosphate exposure results in restrictive ventilation defects characterized by reduced lung volume, increased resistance, and decreased compliance . The pulmonary function test changes following exposure show both dose and time-dependent responses:

Time Post-ExposureEffects on Pulmonary Function
2 WeeksSignificant reduction in FEV100 (mL)
4-8 WeeksProgressive worsening of restrictive pattern
10 Weeks (Five-Time Instillation Model)Severe restrictive ventilation defect

Histopathological examinations consistently show increases in lung inflammation and fibrosis scores following Polyhexamethyleneguanidine phosphate exposure, with these changes correlating significantly with alterations in lung resistance and compliance parameters .

Cellular Mechanisms of Toxicity

At the cellular level, Polyhexamethyleneguanidine phosphate induces several toxic responses. In human lung epithelial cells, the compound triggers G1/S arrest and apoptosis through the ROS/ATM/p53 pathway . Research has shown that Polyhexamethyleneguanidine phosphate promotes reactive oxygen species (ROS) generation, which consequently increases the expression of DNA damage markers such as ATM and H2AX phosphorylation .

The role of oxidative stress in Polyhexamethyleneguanidine phosphate toxicity is further supported by evidence that antioxidants like N-acetylcysteine can reduce the expression of phosphorylated ATM and H2AX, while ATM inhibitors such as caffeine can inhibit p53 activation . These findings demonstrate that Polyhexamethyleneguanidine phosphate triggers cellular damage through mechanisms involving oxidative stress and subsequent DNA damage.

Hematological Effects

Recent research has uncovered significant hematological effects of Polyhexamethyleneguanidine phosphate exposure through the respiratory tract. Studies in rat models have shown that respiratory exposure to the compound can affect hematopoiesis, impacting monocyte differentiation and platelet production .

Specifically, respiratory Polyhexamethyleneguanidine phosphate exposure significantly decreases monocyte and platelet counts and total protein, while increasing hemoglobin and hematocrit levels in peripheral blood . Histopathological analysis of bone marrow reveals a reduced number of megakaryocytes following exposure, though without significant differences in spleen and liver weight relative to body weight .

RNA sequencing of bone marrow tissue has revealed markedly altered gene expression following Polyhexamethyleneguanidine phosphate exposure, with significant activation of estrogen receptor signaling and RHOA signaling, and inhibition of RHOGDI signaling . Ingenuity Pathway Analysis has shown that candidate genes affected by Polyhexamethyleneguanidine phosphate exposure are strongly related to 'hematological system development and function' and 'hematological disease' .

Cardiovascular Effects

Emerging evidence suggests that Polyhexamethyleneguanidine phosphate may also have cardiovascular effects, particularly through its impact on platelet function. Research has demonstrated that the compound enhances phosphatidylserine (PS) exposure through alteration of phospholipid transporters, scramblase, and flippase .

This process appears to be mediated by intracellular calcium elevation, intracellular ATP depletion, and caspase-3 activation, which underlie phospholipid transporter dysregulation caused by Polyhexamethyleneguanidine phosphate . These effects are mediated by oxidative stress and mitochondrial dysfunction, as evidenced by the finding that antioxidant enzyme catalase and calcium chelator EGTA can reverse Polyhexamethyleneguanidine phosphate-induced PS exposure and thrombin generation .

These changes ultimately lead to procoagulant activation of platelets, revealed as enhanced thrombin generation, which may promote prothrombotic risks and cardiovascular diseases . This mechanism may help explain the cardiovascular diseases observed in individuals exposed to humidifier disinfectants containing Polyhexamethyleneguanidine phosphate.

Research Findings

Experimental Models and Results

Various experimental models have been used to investigate the effects of Polyhexamethyleneguanidine phosphate. In the single instillation model, mice received the compound and were sacrificed at 2, 4, and 8 weeks, while in the five-time instillation model, the compound was administered five times at one-week intervals, with mice sacrificed 10 weeks after the first instillation .

Results from these models consistently show that Polyhexamethyleneguanidine phosphate exposure reduces lung volume, increases resistance, and decreases compliance, indicating a restrictive ventilation defect . Histopathological examinations confirm increases in lung inflammation and fibrosis scores following exposure .

Studies on the hematotoxic effects of Polyhexamethyleneguanidine phosphate have used intratracheal instillation in rat models, with exposure concentrations of 1 mg/kg for each instillation, totaling 5 mg/kg . This approach simulates the use of humidifier disinfectants for 6 hours per day for 5 months in a room of 30 m³ volume with a ventilation rate of 0.2 .

Dose-Response Relationships

Research has consistently demonstrated dose-dependent relationships between Polyhexamethyleneguanidine phosphate exposure and various health effects. Administration of the compound induces proinflammatory cytokines elevation and infiltration of immune cells into the lungs, with histopathological analysis revealing dose-dependent exacerbation of both inflammation and pulmonary fibrosis .

Changes in several lung volume and compliance parameters, as well as histopathology, have been shown to be dose-dependent . Similarly, the compound's effects on cell cycle arrest and apoptosis in lung epithelial cells exhibit dose-dependent characteristics .

Molecular and Cellular Responses

At the molecular level, Polyhexamethyleneguanidine phosphate exposure has been shown to decrease the mRNA levels of biomarkers associated with T cell development . RNA sequencing of bone marrow tissue from exposed animals has revealed markedly altered gene expression, with significant changes in pathways related to hematopoietic function .

In cellular studies, Polyhexamethyleneguanidine phosphate has been shown to activate p53, with p53 knockdown suppressing compound-induced apoptosis and cell cycle arrest . The compound also promotes ROS generation, increasing the expression of DNA damage markers such as ATM and H2AX phosphorylation .

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